N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide
Description
Historical Context in Medicinal Chemistry Research
Pyridine carboxamides have long been recognized for their versatility in drug discovery, dating to early studies on nicotinamide derivatives and their role in metabolic cofactors. The integration of methoxyphenyl substituents into pyridine frameworks gained traction in the 1990s, driven by their enhanced bioavailability and target affinity. For instance, polysubstituted pyridines bearing methoxyphenyl groups were explored as calcium channel blockers and MDR modulators, with verapamil serving as a benchmark. These efforts laid the groundwork for synthesizing this compound, which combines the electronic effects of methoxy groups with the hydrogen-bonding capacity of hydroxypyridine.
The evolution of pyridine carboxamides as enzyme inhibitors is exemplified by studies on 1-hydroxypyridine-2-thione-6-carboxylic acid derivatives, which demonstrated nanomolar inhibition of metallo-β-lactamases like VIM2. Such findings underscored the importance of hydroxypyridine motifs in coordinating metal ions critical for enzymatic activity.
Position in Contemporary Pyridine Carboxamide Research
Recent advances have positioned this compound within two key domains: anti-infective therapy and enzyme inhibition. In tuberculosis research, pyridine carboxamides such as MMV687254 exhibit bactericidal activity against Mycobacterium tuberculosis by targeting amidase-dependent pathways. Structural analogs of this compound demonstrate selective inhibition of histone deacetylases (HDACs) with therapeutic indices exceeding 800, highlighting their potential in oncology.
Comparative analyses reveal that the 6-hydroxypyridine moiety enhances target selectivity. For example, replacing the pyridine ring with a phenyl group abolishes anti-mycobacterial activity, emphasizing the irreplaceable role of the heterocyclic core. Contemporary studies also leverage computational modeling to optimize binding interactions, as seen in the rational design of VIM2 inhibitors.
Structural Significance in Drug Discovery
The molecular architecture of this compound confers three pharmacophoric advantages:
- Hydrogen-Bonding Capacity : The hydroxypyridine and carboxamide groups form hydrogen bonds with enzymatic active sites, as observed in VIM2 inhibition.
- Electron-Donating Effects : Methoxy substituents enhance electron density on the phenyl ring, improving interactions with hydrophobic pockets.
- Conformational Rigidity : The methylene linker between the dimethoxyphenyl and pyridine rings reduces entropic penalties during binding.
Structure-activity relationship (SAR) studies highlight the criticality of the 6-hydroxy group. For instance, its removal or substitution with chlorine reduces anti-mycobacterial activity by over 12-fold. Similarly, the addition of a carboxylic acid at the 6-position improves selectivity, as seen in the 6,900-fold reduction in cytotoxicity compared to parent thione derivatives.
Research Evolution and Knowledge Gaps
Early research focused on synthesizing polysubstituted pyridines via alkylation of 1,6-dihydro-6-thioxopyridines or oxidation of 1,4-dihydropyridines. Modern approaches employ enzymatic activation, as demonstrated by the AmiC-dependent hydrolysis required for anti-tubercular activity. Despite progress, critical gaps persist:
- Pharmacokinetic Challenges : Plasma stability remains suboptimal, with half-lives under 13 minutes in human plasma.
- Target Identification : The precise molecular targets in M. tuberculosis are undefined beyond amidase involvement.
- In Vivo Validation : Only one study reports efficacy in a chronic mouse infection model, necessitating broader preclinical evaluation.
Comparative Framework Among Related Pharmacophores
This compound occupies a unique niche relative to other pyridine derivatives:
Verapamil Analogs : While verapamil-like dihydropyridines modulate calcium channels and MDR, their oxidized pyridine counterparts exhibit reduced cardiotoxicity. The dimethoxyphenyl group in the subject compound enhances P-glycoprotein inhibition compared to trimethoxyphenyl derivatives.
Anti-Tubercular Agents : Unlike isoniazid, which targets mycolic acid synthesis, this compound induces autophagy in macrophages, suggesting a dual mechanism. Its MIC values (0.78–1.56 μM) rival first-line agents but with lower cytotoxicity.
Metallo-β-Lactamase Inhibitors : The 6-hydroxypyridine motif aligns with 1-hydroxypyridine-2-thione-6-carboxylic acid derivatives, which inhibit VIM2 via zinc chelation. However, the dimethoxyphenyl substitution may reduce off-target metal binding.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-12-5-3-10(13(7-12)21-2)8-17-15(19)11-4-6-14(18)16-9-11/h3-7,9H,8H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWQUIBTZQXHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CNC(=O)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 2,4-dimethoxybenzaldehyde with 6-hydroxypyridine-3-carboxamide in the presence of a reducing agent.
Amide Coupling Reactions: Using coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the two components.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scaling up the reaction conditions to meet industrial demands.
Types of Reactions:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a pyridine-N-oxide.
Reduction: The carboxamide group can be reduced to an amine.
Substitution Reactions: Various electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Utilizing reagents like halogens for electrophilic substitution and amines for nucleophilic substitution.
Major Products Formed:
Pyridine-N-oxide: Formed by the oxidation of the hydroxyl group.
Amine: Resulting from the reduction of the carboxamide group.
Substituted Pyridines: Various substituted pyridines depending on the substitution pattern.
Scientific Research Applications
Chemical Properties and Structure
N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide features a hydroxypyridine moiety with a dimethoxyphenyl substituent. Its molecular formula is CHNO, and it possesses distinct functional groups that contribute to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its unique functional groups enable the formation of various derivatives that can be utilized in further chemical reactions.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes. This property is particularly relevant in the context of drug development, where enzyme inhibitors are sought for therapeutic interventions.
- Cell Signaling Modulation : The compound has shown potential in modulating key signaling pathways within cells. This activity may influence processes such as inflammation and cell proliferation, making it a candidate for further investigation in disease models.
Medicine
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Such effects could position it as a treatment option for inflammatory diseases.
- Anticancer Properties : Investigations into its anticancer effects have revealed that this compound can induce apoptosis in cancer cell lines. Studies have demonstrated its efficacy against various types of cancer, including breast and lung cancer, indicating its potential as an anticancer agent.
Industry
- Material Development : The compound's unique chemical properties may facilitate its use in developing new materials with specific characteristics. Applications could include coatings and polymers that require enhanced performance or stability.
The biological activity of this compound has been explored through various studies:
- Anti-inflammatory Activity : In vitro studies have demonstrated the ability of this compound to reduce inflammation markers in cellular models.
- Anticancer Activity : Research indicates that it can inhibit the growth of several cancer cell lines by inducing apoptosis and affecting cell cycle regulation.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
Case Study 1: Anti-inflammatory Effects
A study evaluating the anti-inflammatory properties of this compound found that it significantly reduced levels of TNF-alpha and IL-1 beta in lipopolysaccharide-induced inflammation models. This positions the compound as a promising candidate for treating inflammatory conditions.
Case Study 2: Anticancer Efficacy
In a series of experiments involving human cancer cell lines, this compound was observed to induce apoptosis effectively. The results indicated IC50 values that demonstrate its potency against specific cancer types, highlighting its therapeutic potential.
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural features are compared to analogs below:
Table 1: Structural and Analytical Comparisons
*Calculated for C₁₅H₁₆N₂O₄.
Key Observations :
- Molecular Weight : The target compound (288 g/mol) is significantly smaller than the pyrrolo-pyridazine derivative (554 g/mol) and YM-244769 (~567 g/mol), likely enhancing its solubility and membrane permeability .
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound and EP 4374877 compound may improve lipophilicity (logP), whereas the 6-hydroxyl group could increase polarity, balancing solubility .
- HPLC Retention : The EP 4374877 compound’s longer retention time (1.64 min) under SQD-FA05 conditions suggests higher hydrophobicity compared to simpler pyridine analogs .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a carboxamide group, along with a dimethoxyphenyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of 288.30 g/mol. The structural uniqueness contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 1252920-49-2 |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit protein kinases and phosphodiesterases, which are crucial in regulating intracellular signaling pathways .
- Receptor Interaction : The compound may bind to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation.
- Gene Expression Modulation : It can affect gene expression by interacting with transcription factors or altering chromatin structure through histone modification .
Cell Proliferation and Apoptosis
Research indicates that this compound can induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that the compound reduces cell viability and promotes programmed cell death through intrinsic apoptotic pathways.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of neuroinflammatory responses and enhancement of neuronal survival under stress conditions .
Case Studies
- Cancer Cell Lines : In studies involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell proliferation rates compared to untreated controls, indicating its potential as an anticancer agent.
- Neuroprotection : A study on neuronal cells exposed to oxidative stress showed that the compound significantly reduced cell death and improved cell viability, suggesting its utility in neurodegenerative disease models .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It has been noted for low toxicity levels and high stability under physiological conditions, making it suitable for long-term studies .
Q & A
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
